![molecular formula C14H14O3S3 B13057872 4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057872.png)
4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system
Méthodes De Préparation
The synthesis of 4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]thiopyran core, followed by the introduction of the 3-methoxyphenylsulfanyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures.
Analyse Des Réactions Chimiques
4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The methoxy group and the sulfanyl group can be substituted with other functional groups, leading to a variety of derivatives with different properties. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione include other thieno[2,3-b]thiopyran derivatives and compounds with similar functional groups. What sets this compound apart is its unique combination of the thieno[2,3-b]thiopyran ring system with the 3-methoxyphenylsulfanyl group, which may confer distinct chemical and biological properties. Similar compounds might include:
- Thieno[2,3-b]thiopyran derivatives with different substituents.
- Compounds with methoxyphenylsulfanyl groups attached to other ring systems.
Propriétés
Formule moléculaire |
C14H14O3S3 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C14H14O3S3/c1-17-10-3-2-4-11(9-10)19-13-5-7-18-14-12(13)6-8-20(14,15)16/h2-5,7,9,13H,6,8H2,1H3 |
Clé InChI |
JTPKYRQADMWOMF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SC2C=CSC3=C2CCS3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


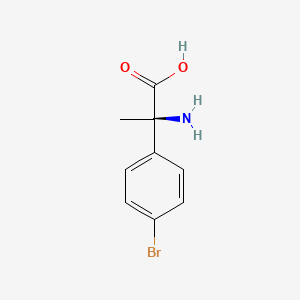

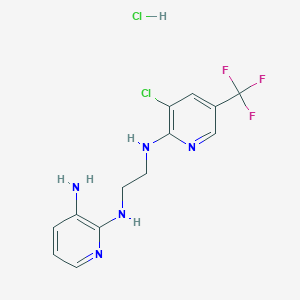
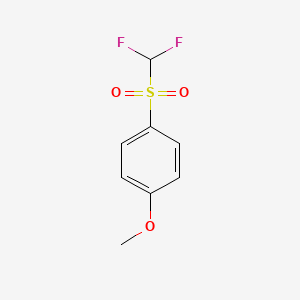
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
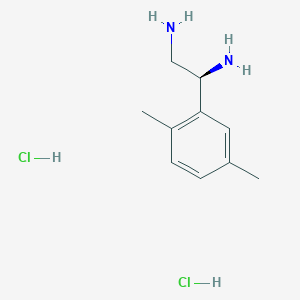
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
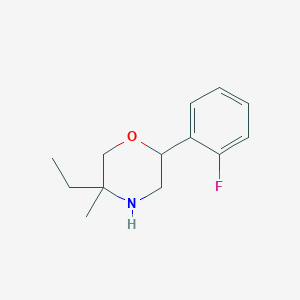
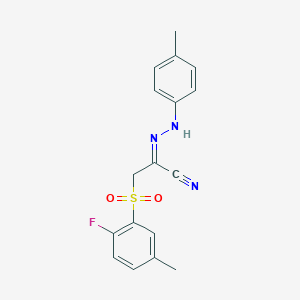
![ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B13057855.png)
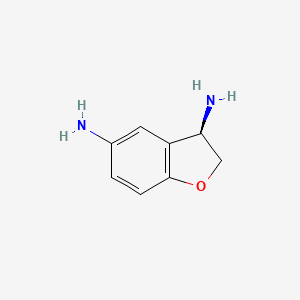
![9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13057863.png)
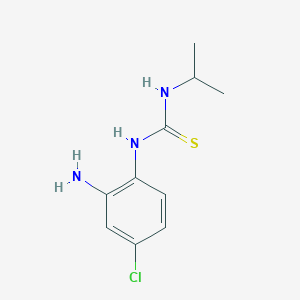
![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)
